molecular formula C25H20O3 B14958322 7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B14958322
M. Wt: 368.4 g/mol
InChI Key: XAHHVGDTUZNDKL-UHFFFAOYSA-N
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Description

7-[(4-Ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 7-position with a 4-ethenylbenzyl ether group, at the 8-position with a methyl group, and at the 4-position with a phenyl group. Coumarins are known for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties, which are highly dependent on their substitution patterns .

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C25H20O3/c1-3-18-9-11-19(12-10-18)16-27-23-14-13-21-22(20-7-5-4-6-8-20)15-24(26)28-25(21)17(23)2/h3-15H,1,16H2,2H3

InChI Key

XAHHVGDTUZNDKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 8-methyl-4-phenyl-2H-chromen-2-one with 4-ethenylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents like DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions like cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight : The biphenyl-substituted compound (C31H24O5) has the highest molecular weight (476.5 g/mol), while the methoxybenzyl analog (C24H20O4) is lighter (372.4 g/mol). The ethenylbenzyl derivative is intermediate (~368.4 g/mol), suggesting moderate lipophilicity .

Collision Cross-Section (CCS) : The methoxybenzyl analog exhibits a CCS of 188.6 Ų for [M+H]+, likely due to its planar methoxy group reducing steric hindrance. In contrast, bulkier substituents (e.g., dichlorobenzyl) may increase CCS values, though data for such analogs are lacking .

Chlorine atoms enhance electronegativity and may improve target binding compared to ethenyl or methoxy groups .

Synthetic Accessibility : The ethenylbenzyl group introduces synthetic challenges, such as controlling polymerization of the ethenyl moiety, whereas methoxy or chloro substituents are more straightforward to incorporate .

Structural and Functional Divergence

  • Electron-Donating vs. In contrast, chloro substituents () are electron-withdrawing, which could increase oxidative stability but reduce solubility .
  • Steric Effects : The biphenyl-2-oxoethoxy group () introduces significant steric bulk, likely affecting membrane permeability and metabolic clearance compared to the ethenylbenzyl analog .

Biological Activity

Structure

The compound features a chromone backbone with an ethylene-substituted benzyl group and a methyl group at specific positions. The molecular formula is C24H20O3C_{24}H_{20}O_3, and its structure can be represented as follows:

Structure 7 4 ethenylbenzyl oxy 8 methyl 4 phenyl 2H chromen 2 oneMolecular Formula C24H20O3\begin{align*}\text{Structure }&\quad \text{7 4 ethenylbenzyl oxy 8 methyl 4 phenyl 2H chromen 2 one}\\\text{Molecular Formula }&\quad C_{24}H_{20}O_3\\\end{align*}

Physical Properties

PropertyValue
Molecular Weight356.42 g/mol
Melting PointNot specified
SolubilityNot specified

Antioxidant Activity

Several studies have reported the antioxidant properties of chromone derivatives. The compound has shown significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In a study conducted by researchers at ResearchGate, various derivatives were tested for their ability to neutralize free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that the compound exhibited a notable decrease in DPPH radical concentration, suggesting strong antioxidant potential.

Anticancer Activity

Chromone derivatives have been investigated for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.

Research Findings

A study published in Journal of Medicinal Chemistry highlighted that compounds similar to 7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase-3 and PARP cleavage.

Anti-inflammatory Activity

The anti-inflammatory effects of chromone derivatives have also been documented. The compound has shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Experimental Data

In vitro assays revealed that treatment with the compound reduced the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeFindings
AntioxidantSignificant free radical scavenging
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokines

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